7-Bromo-1-(2-pyridyl)-4-azaindole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8BrN3 |
|---|---|
Molecular Weight |
274.12 g/mol |
IUPAC Name |
7-bromo-1-pyridin-2-ylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C12H8BrN3/c13-9-4-7-14-10-5-8-16(12(9)10)11-3-1-2-6-15-11/h1-8H |
InChI Key |
VRVHIQSISPXUSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CC3=NC=CC(=C32)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategic Approaches to the 4-Azaindole (B1209526) (Pyrrolo[3,2-b]pyridine) Core Synthesis
The construction of the 4-azaindole nucleus can be approached through various synthetic routes, each with its own advantages and limitations. These methods often draw inspiration from classical indole (B1671886) syntheses, adapted for the electron-deficient nature of the pyridine (B92270) ring.
Fischer Indole Cyclization and its Adaptations for 4-Azaindoles
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, has been successfully adapted for the preparation of 4-azaindoles. While traditionally considered challenging due to the electron-deficient pyridine ring hindering the key researchgate.netresearchgate.net-sigmatropic rearrangement, recent studies have demonstrated its efficacy, particularly when the starting pyridylhydrazines bear electron-donating groups. nih.govucalgary.carsc.orgnih.gov
The reaction typically involves the condensation of a substituted pyridylhydrazine with a ketone or aldehyde under acidic conditions. rsc.orgmit.edu The presence of electron-donating groups (EDGs) on the pyridine ring, such as methoxy (B1213986) (OMe) or methylsulfanyl (SMe), facilitates the cyclization by increasing the electron density of the pyridine nitrogen, thereby promoting the key rearrangement step. nih.govrsc.org
For instance, the reaction of 6-methoxypyridin-3-ylhydrazine with various carbonyl compounds under acidic conditions (e.g., H₂SO₄) has been shown to produce 4-azaindoles in good yields. nih.gov A proposed tandem push-pull mechanism rationalizes this enhanced reactivity, where the EDG assists in the heterocyclization at the C4 position of the pyridine ring. rsc.orgmit.edu
Table 1: Examples of Fischer Indole Cyclization for 4-Azaindole Synthesis
| Pyridylhydrazine Precursor | Carbonyl Compound | Product | Yield (%) | Reference |
| 6-Methoxypyridin-3-ylhydrazine | Valeraldehyde | 5-Methoxy-2-propyl-4-azaindole | 80% | nih.gov |
| 6-Methoxypyridin-3-ylhydrazine | Cyclohexanone | 5-Methoxy-1,2,3,4-tetrahydro-4-azacarbazole | 75% | nih.gov |
| 2-Chloro-5-nitropyridine derived hydrazine | Valeraldehyde | 5-Methylsulfanyl-4-azaindole | 57% | nih.gov |
Palladium-Catalyzed Cascade C-N Cross-Coupling/Heck Reactions of Amino-o-bromopyridines
A powerful and versatile method for the synthesis of substituted azaindoles involves a palladium-catalyzed cascade reaction. This approach combines a C-N cross-coupling and a Heck reaction in a single pot, starting from readily available amino-o-bromopyridines and alkenyl bromides. researchgate.net This strategy has been successfully applied to the synthesis of all four azaindole isomers, including 4-azaindole. researchgate.net
The reaction is typically catalyzed by a palladium source, such as Pd₂(dba)₃, in the presence of a suitable ligand like XPhos and a base, for instance, t-BuONa. researchgate.net The cascade process is initiated by the intermolecular C-N coupling of the aminopyridine with the alkenyl bromide, followed by an intramolecular Heck reaction to form the pyrrole (B145914) ring of the azaindole core.
Table 2: Palladium-Catalyzed Cascade Synthesis of Substituted 4-Azaindoles
| Amino-o-bromopyridine | Alkenyl Bromide | Catalyst System | Product | Yield (%) | Reference |
| 3-Amino-2-bromopyridine | 1-Bromo-2-methylpropene | Pd₂(dba)₃/XPhos/t-BuONa | 2,2-Dimethyl-4-azaindole | 70% | researchgate.net |
| 3-Amino-2-bromopyridine | 1-Bromocyclohexene | Pd₂(dba)₃/XPhos/t-BuONa | 1,2,3,4-Tetrahydro-4-azacarbazole | 85% | researchgate.net |
Sonogashira Cross-Coupling Followed by Cyclization for Substituted 4-Azaindoles
The Sonogashira cross-coupling reaction provides another efficient route to the 4-azaindole scaffold. This method typically involves the palladium- and copper-catalyzed coupling of a terminal alkyne with a halo-aminopyridine, followed by a cyclization step to construct the pyrrole ring. researchgate.net
The initial Sonogashira coupling forms an alkynyl-aminopyridine intermediate. Subsequent intramolecular cyclization can be promoted by a variety of reagents, including strong bases like potassium t-butoxide or copper catalysts. researchgate.net This two-step sequence allows for the introduction of diverse substituents at the 2-position of the 4-azaindole core, depending on the alkyne used.
For example, 2-amino-3-iodopyridine (B10696) can be coupled with a terminal alkyne, and the resulting intermediate can be cyclized under basic or copper-catalyzed conditions to afford the corresponding 2-substituted 7-azaindole (B17877). A similar strategy can be envisioned for 4-azaindoles starting from appropriately substituted aminopyridines.
Madelung Indole Synthesis and its Modified Variants for 4-Azaindoles
The Madelung synthesis, which involves the intramolecular cyclization of N-acyl-o-toluidines using a strong base at high temperatures, represents a classical approach to indole formation. ucalgary.caresearchgate.net While its application to azaindole synthesis has been explored, the harsh reaction conditions can limit its utility. nih.govacs.org
The traditional Madelung synthesis often requires temperatures between 200-400 °C and strong bases like sodium or potassium alkoxides. ucalgary.ca However, modifications have been developed to overcome these limitations. The use of organolithium reagents, such as n-butyllithium (n-BuLi), as the base can allow the reaction to proceed at lower temperatures. rsc.org
For the synthesis of 4-azaindoles, this would involve the cyclization of an N-acyl-3-amino-4-methylpyridine derivative. The strong base deprotonates the methyl group, which then attacks the amide carbonyl to initiate the cyclization.
Cyclization Reactions from Pyridine and Pyrrole Precursors
The construction of the 4-azaindole core can also be achieved by forming the pyridine ring onto a pre-existing pyrrole or, more commonly, by constructing the pyrrole ring from a substituted pyridine precursor. rsc.orgresearchgate.net A review from 2021 highlights recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. rsc.org
One such strategy involves an electrophilic [4+1] cyclization of 3-amino-4-methylpyridines. researchgate.netfigshare.com For instance, treatment of 3-amino-4-methylpyridine (B17607) derivatives with trifluoroacetic anhydride (B1165640) (TFAA) can lead to the formation of 2-trifluoromethyl-6-azaindoles. This type of cyclization, where a C1-bielectrophile is used, offers a metal-free approach to the azaindole scaffold. researchgate.net While this example leads to a 6-azaindole, similar [4+1] cyclization strategies could potentially be adapted for the synthesis of 4-azaindoles.
Introduction of the 7-Bromo Moiety
The introduction of a bromine atom at the 7-position of the 4-azaindole core is a key step in the synthesis of the target compound. Direct bromination of the 4-azaindole scaffold can be challenging due to the potential for reaction at multiple sites. A common strategy involves the N-oxidation of the pyridine ring in 7-azaindole, followed by reaction with a brominating agent.
A specific method for the synthesis of 4-bromo-7-azaindole involves the treatment of 1H-pyrrolo[2,3-b]pyridine 7-oxide with tetramethylammonium (B1211777) bromide and methanesulfonic anhydride in N,N-dimethylformamide (DMF). nih.gov This procedure affords 4-bromo-1H-pyrrolo[2,3-b]pyridine in a 56% yield. nih.gov It is important to note that the starting material for this specific bromination is 7-azaindole (1H-pyrrolo[2,3-b]pyridine), not 4-azaindole. Therefore, to obtain 7-bromo-4-azaindole, a different synthetic approach starting from a pre-brominated pyridine precursor or a regioselective bromination of the 4-azaindole core would be necessary.
Given the structure of the target compound, a plausible synthetic route would involve the synthesis of the 4-azaindole core, followed by regioselective bromination at the 7-position, and finally, N-arylation with a 2-pyridyl group. Alternatively, a pre-functionalized pyridine bearing the bromo and amino groups could be used to construct the 4-azaindole ring, with the pyridyl group introduced at a later stage.
Regioselective Bromination Strategies
The introduction of a bromine atom at the C7 position of the 4-azaindole nucleus is a critical step. The electronic nature of the fused pyrrolo-pyridine system dictates the sites of electrophilic substitution. While the pyrrole ring is generally more susceptible to electrophilic attack (typically at C3), specific strategies are required to achieve bromination on the pyridine ring.
Direct bromination of the parent 4-azaindole often leads to substitution at the C3 position. Therefore, achieving C7 bromination typically requires a multi-step approach or the use of specific directing groups. One documented method for the bromination of a related 7-azaindole (1H-pyrrolo[2,3-b]pyridine) involves the initial formation of the N-oxide, which deactivates the pyridine ring towards electrophilic attack while activating the positions α and γ to the nitrogen oxide for nucleophilic substitution or rearrangement. For instance, the treatment of 7-azaindole 7-oxide with reagents like methanesulfonic anhydride in the presence of a bromide source such as tetramethylammonium bromide can yield the 4-bromo-7-azaindole. chemicalbook.com A similar strategy could potentially be adapted for the 4-azaindole system to achieve substitution at the C7 position.
Another powerful approach for regioselective halogenation involves enzymatic catalysis. Halogenase enzymes offer excellent control over selectivity under environmentally benign conditions. frontiersin.orgnih.gov While not specifically documented for the C7-bromination of 4-azaindole, thermostable RebH variants have been shown to efficiently brominate various azaindole substrates at their most electrophilic sites. frontiersin.org For many azaindoles, this is the C3 position, but the substrate scope and enzyme engineering could potentially unlock other regioselectivities. frontiersin.orgnih.gov
Reagents like N-bromosuccinimide (NBS) are commonly used for the bromination of heterocyclic systems. For the related 4-substituted 1H-indazoles, NBS has been used to achieve direct and efficient regioselective bromination at the C7 position. nih.gov The reaction conditions, including solvent and temperature, are crucial for controlling the outcome.
Table 1: Selected Bromination Strategies for Azaindole Scaffolds
| Substrate | Reagent(s) | Position Brominated | Yield | Reference |
|---|---|---|---|---|
| 7-Azaindole 7-oxide | Ms₂O, (CH₃)₄NBr | C4 | 56% | chemicalbook.com |
| 4-Sulfonamido-1H-indazole | N-Bromosuccinimide (NBS) | C7 | Not specified | nih.gov |
| Generic Azaindoles | RebH enzyme variant 3-LSR | C3 | High conversion | frontiersin.org |
| Aromatic Amines | CuBr₂/Oxone | Ortho/Para | Good to excellent | researchgate.net |
Halogen Exchange Reactions for Bromine Incorporation
Halogen exchange, particularly the Finkelstein reaction, represents an alternative pathway for introducing a bromine atom. manac-inc.co.jp This nucleophilic substitution reaction involves treating a haloaromatic compound with a halide salt. To synthesize a bromo-substituted azaindole, a chloro- or iodo-substituted precursor at the C7 position would be required.
The reaction's success often depends on the relative bond strengths and the solubility of the resulting metal halide in the chosen solvent. For aromatic systems, this SNAr (nucleophilic aromatic substitution) type reaction is greatly facilitated by the presence of electron-withdrawing groups at the ortho or para positions relative to the leaving halogen. manac-inc.co.jp In the context of 4-azaindole, the electron-deficient nature of the pyridine ring itself can facilitate such substitutions.
N-Substitution with the 2-Pyridyl Group at Position 1 (N1)
Once the 7-bromo-4-azaindole scaffold is obtained, the next key transformation is the introduction of the 2-pyridyl group at the N1 position of the pyrrole ring.
The N-arylation of azaindoles is most commonly achieved through metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent method for forming carbon-nitrogen bonds between aryl halides and amines, including the nitrogen of heterocyclic compounds like azaindoles. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst in combination with a specialized phosphine (B1218219) ligand and a base. wikipedia.org
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Chan-Lam coupling, provides another powerful route. Modern variations of this reaction can proceed under milder conditions than traditional Ullmann couplings. For example, a copper(II)-DBU catalytic system has been effectively used for the N-arylation of 7-azaindole. researchgate.net
Table 2: General Conditions for N-Arylation of Azaindoles
| Method | Catalyst System | Base | Solvent | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ / Phosphine Ligand (e.g., XPhos, RuPhos) | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | wikipedia.orgbeilstein-journals.orgacs.org |
| Chan-Lam Coupling | CuI or Cu(OAc)₂ / Ligand (e.g., DMAP) | DBU, Pyridine | DMF, DCM | researchgate.net |
To install the 2-pyridyl group specifically, the N-arylation reaction would be performed between 7-bromo-4-azaindole and a suitable 2-pyridyl coupling partner, typically 2-chloropyridine (B119429) or 2-bromopyridine. The choice of catalyst, ligand, and base is critical to ensure efficient coupling and prevent side reactions. The nitrogen atom within the 2-pyridyl group can potentially coordinate with the metal catalyst, which may influence the reaction's efficacy. Therefore, ligand selection is crucial to maintain catalytic activity. The combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos or DavePhos, along with a strong base like sodium tert-butoxide, is often effective for these types of challenging couplings. beilstein-journals.orgacs.org
Advanced Functionalization Reactions of 7-Bromo-1-(2-pyridyl)-4-azaindole
The bromine atom at the C7 position serves as a versatile handle for introducing a wide array of functional groups through various cross-coupling reactions. This allows for the diversification of the core structure, which is essential for developing libraries of compounds for screening purposes.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds by coupling an organohalide with an organoboron species (typically a boronic acid or ester). wikipedia.orglibretexts.org The C7-bromo position of this compound can be readily coupled with a variety of aryl or vinyl boronic acids to introduce new substituents. nih.govacs.org The reaction is known for its mild conditions and tolerance of numerous functional groups. wikipedia.org
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. nih.govwikipedia.orgorganic-chemistry.org This reaction allows for the introduction of alkynyl moieties at the C7 position, which are valuable synthons for further transformations, such as in click chemistry to form triazoles or in cyclization reactions. nih.gov
Buchwald-Hartwig Amination: Beyond its use in N-arylation, the Buchwald-Hartwig amination can be applied to the C7-bromo position to form carbon-nitrogen bonds. wikipedia.orgbeilstein-journals.org This allows for the introduction of a wide range of primary and secondary amines, amides, or other nitrogen-containing nucleophiles. beilstein-journals.orgacs.org This transformation is crucial for synthesizing compounds with diverse pharmacophoric features. Simple and efficient procedures have been developed for the palladium-catalyzed amination of N-substituted 4-bromo-7-azaindoles with various amides, amines, and amino acid esters. beilstein-journals.org
Table 3: Cross-Coupling Reactions at the C7-Bromo Position
| Reaction | Coupling Partner | Catalyst System | Base | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd₂(dba)₃/SPhos | K₂CO₃, Cs₂CO₃ | C7-Aryl/Vinyl | wikipedia.orgacs.org |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, DBU | C7-Alkynyl | nih.govwikipedia.org |
| Buchwald-Hartwig | R-NH₂ | Pd(OAc)₂, Pd₂(dba)₃/Xantphos | Cs₂CO₃, NaOt-Bu | C7-Amino | wikipedia.orgbeilstein-journals.org |
Transformations of the Pyridyl Moiety
The pyridyl group attached at the N1 position of the 4-azaindole core offers several avenues for chemical transformation, primarily centered around the nitrogen atom and the aromatic ring itself.
N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then serve as a precursor for a variety of subsequent reactions, including nucleophilic substitution at the positions ortho and para to the N-oxide group.
Quaternization: The lone pair of electrons on the pyridine nitrogen can react with alkyl halides or other electrophiles to form quaternary pyridinium (B92312) salts. These salts can exhibit altered solubility and electronic properties, and the pyridinium ring becomes more susceptible to nucleophilic attack.
Substitution Reactions: While the pyridyl ring is generally electron-deficient and thus less reactive towards electrophilic substitution, the presence of activating or directing groups on the pyridine ring can facilitate such reactions. Conversely, nucleophilic aromatic substitution (SNAr) can occur, particularly with the introduction of a good leaving group on the pyridyl ring.
Electrophilic and Nucleophilic Substitutions on the 4-Azaindole Ring System
The 4-azaindole ring system of this compound exhibits a rich and complex reactivity pattern towards both electrophilic and nucleophilic reagents. The interplay of the fused pyridine and pyrrole rings, along with the bromo and pyridyl substituents, dictates the regiochemical outcome of these reactions.
Electrophilic Aromatic Substitution: The pyrrole moiety of the 4-azaindole system is generally more susceptible to electrophilic attack than the pyridine ring. The C3 position is the most common site for electrophilic substitution, a characteristic feature of indole-like systems. Common electrophilic substitution reactions include:
Halogenation: Introduction of additional halogen atoms can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Nitration can be carried out using standard nitrating agents such as nitric acid in sulfuric acid, typically leading to substitution at the C3 position.
Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group, again favoring the C3 position.
Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by Lewis acids, allow for the introduction of acyl and alkyl groups, respectively, primarily at the C3 position.
Nucleophilic Substitution: The bromine atom at the C7 position is a key handle for nucleophilic substitution reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are pivotal for introducing a wide range of functional groups and building molecular complexity.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the 7-bromo-4-azaindole with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a widely used method for introducing aryl and heteroaryl substituents at the C7 position.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the C7 position.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling the 7-bromo-4-azaindole with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.
Heck Coupling: This reaction involves the palladium-catalyzed coupling of the 7-bromo-4-azaindole with an alkene to form a new carbon-carbon bond.
Regioselectivity and Stereoselectivity in Derivatization
The regioselectivity of derivatization reactions on this compound is a critical aspect, governed by the electronic nature of the heterocyclic system and the directing effects of the existing substituents.
As previously mentioned, electrophilic substitution on the 4-azaindole ring predominantly occurs at the C3 position due to the higher electron density of the pyrrole ring. The presence of the electron-withdrawing pyridyl group at the N1 position further deactivates the pyrrole ring towards electrophilic attack, but the C3 position generally remains the most reactive site.
In nucleophilic substitution reactions, the C7-bromo substituent is the primary site of reaction for cross-coupling methodologies. The regioselectivity of these palladium-catalyzed reactions is highly reliable.
Stereoselectivity becomes a consideration when chiral centers are introduced during derivatization. For instance, in the case of introducing a substituent with a stereocenter via a coupling reaction, the stereochemical outcome will depend on the nature of the catalyst, ligands, and reaction conditions. Asymmetric synthesis strategies can be employed to control the stereochemistry of the newly formed chiral center.
Below is a table summarizing the typical regioselectivity observed in the derivatization of the this compound scaffold.
| Reaction Type | Reagents | Position of Substitution |
| Electrophilic Aromatic Substitution | ||
| Halogenation | NBS, NCS | C3 |
| Nitration | HNO₃/H₂SO₄ | C3 |
| Sulfonation | Fuming H₂SO₄ | C3 |
| Friedel-Crafts Acylation | Acyl halide/Lewis Acid | C3 |
| Palladium-Catalyzed Cross-Coupling | ||
| Suzuki-Miyaura Coupling | ArB(OH)₂, Pd catalyst, base | C7 |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | C7 |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | C7 |
| Heck Coupling | Alkene, Pd catalyst, base | C7 |
Advanced Structural Elucidation and Spectroscopic Analysis
Vibrational Spectroscopy for Molecular Conformation and Bonding (e.g., FT-IR)
The spectrum would be dominated by characteristic vibrations of the fused aromatic ring system. Key expected vibrational modes include:
N-H Stretching: In the unsubstituted parent, 7-azaindole (B17877), the N-H stretching of the pyrrole (B145914) ring is a prominent feature. researchgate.net However, in 7-Bromo-1-(2-pyridyl)-4-azaindole, this band would be absent due to the substitution of the pyrrole nitrogen with the 2-pyridyl group.
Aromatic C-H Stretching: Vibrations corresponding to the C-H stretching of both the azaindole and pyridyl rings would appear in the 3000-3100 cm⁻¹ region.
C=C and C=N Stretching: The skeletal vibrations of the aromatic rings, involving C=C and C=N stretching, are expected to produce a series of complex bands in the 1400-1600 cm⁻¹ region. ijper.org
C-Br Stretching: The presence of the bromine atom would introduce a C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum, often between 500 and 600 cm⁻¹. researchgate.net
Ring Deformation Modes: Out-of-plane and in-plane bending and deformation modes of the entire heterocyclic framework would be present in the fingerprint region (< 1000 cm⁻¹).
A reference table for characteristic FT-IR peaks of a related bromo-substituted quinazolinone and the parent pyrrole molecule is provided below to illustrate the expected regions for key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Compound Reference | Citation |
| N-H Stretching | ~3222 | Pyrrole | researchgate.net |
| Aromatic C-H Stretching | 3000-3100 | General Aromatic | |
| C=C / C=N Ring Stretching | 1400-1600 | 7-Azaindole Analogues | ijper.org |
| C-Br Stretching | 576 | 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2-oxopropyl]-4(3H)-quinazolinone | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments (e.g., 1H, 13C NMR, 2D NMR techniques)
NMR spectroscopy is indispensable for the definitive structural assignment of organic molecules. While a complete NMR analysis for this compound is not published, data for the closely related 4-Bromo-7-azaindole (4-Bromo-1H-pyrrolo[2,3-b]pyridine) provides a strong foundation for predicting the spectral features. chemicalbook.comchemicalbook.com
For this compound, the following would be expected:
¹H NMR: The spectrum would show a complex set of signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the azaindole core would be influenced by the bromine substituent and the N-pyridyl ring. The four distinct protons of the pyridyl substituent would also be present, exhibiting characteristic coupling patterns. The broad N-H proton signal seen in unsubstituted azaindoles around 10-11 ppm would be absent. chemicalbook.com
¹³C NMR: The spectrum would display 12 distinct signals for the 12 unique carbon atoms in the molecule (7 from the azaindole core and 5 from the pyridyl ring). The carbon atom attached to the bromine (C7) would show a signal at a lower field compared to its un-substituted counterpart. The substitution at the N1 position would significantly impact the chemical shifts of the pyrrole ring carbons (C2, C3, C3a, C7a).
The reported ¹H NMR data for 4-Bromo-7-azaindole is presented below as a reference.
| Compound | Solvent | Chemical Shift (δ) and Multiplicity | Citation |
| 4-Bromo-7-azaindole | CDCl₃ | 10.77 (br, s, 1H), 8.14 (d, J = 5.2 Hz, 1H), 7.42 (s, 1H), 7.31 (d, J = 5.1 Hz, 1H), 6.57 (s, 1H) | chemicalbook.com |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of a compound. For this compound (C₁₂H₈BrN₃), the theoretical exact mass can be calculated.
Theoretical Exact Mass Calculation:
C₁₂H₈⁷⁹BrN₃ = (12 * 12.000000) + (8 * 1.007825) + (1 * 78.918337) + (3 * 14.003074) = 272.99286 u
C₁₂H₈⁸¹BrN₃ = (12 * 12.000000) + (8 * 1.007825) + (1 * 80.916291) + (3 * 14.003074) = 274.99081 u
An experimental HRMS spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by approximately 2 m/z units ([M+H]⁺ and [M+2+H]⁺).
While specific fragmentation data for the target molecule is unavailable, analysis of its structure suggests likely fragmentation pathways under electron impact (EI) or collision-induced dissociation (CID):
Cleavage of the N-C bond between the azaindole and pyridyl rings, resulting in ions corresponding to the pyridyl cation [C₅H₄N]⁺ and the bromo-azaindole radical cation [C₇H₄BrN₂]⁺.
Loss of the bromine atom (Br•) from the molecular ion or major fragments.
Sequential loss of small molecules like HCN from the heterocyclic rings.
Reference MS data for 4-bromo-1H-pyrrolo[2,3-b]pyridine shows a protonated molecular ion [M+H]⁺ at m/z 196.9, confirming the mass of the bromo-azaindole core. chemicalbook.com
X-ray Crystallography for Solid-State Molecular Geometry and Packing
Single-crystal X-ray diffraction provides unambiguous proof of molecular structure, including bond lengths, bond angles, and intermolecular packing in the solid state. To date, a crystal structure for this compound has not been reported in the searched literature.
Based on the structures of related compounds like 7-azaindole-3-carboxaldehyde, it is expected that the this compound molecule would be largely planar. sigmaaldrich.com The crystal packing would likely be dominated by π-π stacking interactions between the aromatic ring systems of adjacent molecules. Unlike the parent 7-azaindole, which forms dimers through N-H···N hydrogen bonds between the pyrrole and pyridine (B92270) rings, this pathway is blocked by the N-pyridyl substituent. sigmaaldrich.com Instead, weak C-H···N intermolecular interactions might play a role in stabilizing the crystal lattice.
Advanced Optical Spectroscopy for Electronic Structure and Photophysics (e.g., UV-Vis Absorption and Fluorescence Emission)
The electronic absorption and emission properties of a molecule are dictated by its electronic structure. The photophysics of the parent 7-azaindole chromophore has been studied extensively. iastate.edunih.govresearchgate.net
UV-Vis Absorption: 7-azaindole exhibits an absorption maximum around 287 nm in water. iastate.edu The introduction of a bromine atom (an auxochrome) and a pyridyl group (a chromophore) to the 7-azaindole core is expected to cause a bathochromic (red) shift in the absorption maximum due to the extension of the conjugated π-system.
Fluorescence Emission: 7-azaindole is a fluorescent molecule, though its emission is sensitive to the environment. nih.gov In water, its emission maximum is around 386-395 nm. iastate.edunih.gov The fluorescence of this compound would likely be red-shifted compared to the parent compound. The quantum yield could be affected by the heavy bromine atom, which can promote intersystem crossing and potentially quench fluorescence.
| Compound | Solvent | Absorption Max (λ_abs) | Emission Max (λ_em) | Citation |
| 7-Azaindole | Water (pH 7) | 287 nm | 395 nm | iastate.edu |
| 7-Azaindole | Water | ~286 nm | 386 nm | nih.gov |
| 7-Methyl-7H-pyrrolo[2,3-b]pyridine | Water (pH 7) | 294 nm | 442 nm | iastate.edu |
Franck-Condon analysis is a powerful method used to determine the geometry of a molecule in its electronically excited state by analyzing the intensity distribution of vibronic bands in absorption or fluorescence spectra. The principle states that electronic transitions are rapid (vertical) and occur without a change in the nuclear positions.
Detailed Franck-Condon analyses have been performed on 7-azaindole. These studies revealed that upon excitation to the first excited state (S₁), the geometry of the molecule changes, primarily involving an expansion of the pyridine ring with only minor changes to the pyrrole ring. This structural change is determined by fitting the intensities of the emission bands. While no such analysis has been performed on this compound, the same principles would apply. The analysis would be more complex due to the larger number of vibrational modes and the influence of the bulky substituents on the potential energy surfaces of the ground and excited states.
Photoionization Efficiency (PIE) spectroscopy is an experimental technique used to determine the energy required to remove an electron from a molecule (the ionization energy). A PIE spectrum is a plot of the photo-ion yield as a function of photon energy. This technique provides precise values for adiabatic ionization energies and can give information about the vibrational frequencies of the resulting cation.
There is no photoionization efficiency spectroscopy data available in the searched literature for this compound. Such an experiment would provide fundamental data on its electronic structure and the stability of its corresponding radical cation.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the intrinsic properties of molecules. jinjingchemical.com For complex heterocyclic systems like 7-Bromo-1-(2-pyridyl)-4-azaindole, these methods can elucidate geometric, electronic, and spectroscopic features that are difficult to determine experimentally.
Density Functional Theory (DFT) is a widely used computational method to predict the most stable three-dimensional arrangement of atoms in a molecule. cuny.edu For this compound, DFT calculations would be employed to determine bond lengths, bond angles, and dihedral angles, defining its preferred conformation. The conformational analysis is crucial as the spatial arrangement of the pyridyl group relative to the azaindole core can influence its interaction with biological targets. Theoretical calculations on related azaindole structures have shown that DFT methods, such as B3LYP with a 6-31G(d,p) basis set, can provide reliable geometric parameters. cuny.edu The planarity of the azaindole ring system and the rotational barrier of the pyridyl substituent are key aspects that would be investigated.
The electronic structure of a molecule governs its reactivity and intermolecular interactions. jinjingchemical.com Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. For this compound, the distribution of these orbitals would highlight the electron-rich and electron-poor regions.
A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface. It is a valuable tool for predicting how a molecule will interact with other molecules. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyridine (B92270) and azaindole rings, indicating their role as hydrogen bond acceptors. The bromine atom would also influence the electrostatic potential distribution.
Table 1: Predicted Electronic Properties of Azaindole Derivatives
| Property | Description | Predicted Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The distribution will likely be on the electron-rich azaindole ring system. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The pyridyl ring and the bromine atom may contribute significantly to the LUMO. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. |
| MEP Minima | Regions of most negative electrostatic potential. | Expected near the nitrogen atoms, indicating sites for electrophilic attack or hydrogen bonding. |
| MEP Maxima | Regions of most positive electrostatic potential. | Expected near the hydrogen atoms. |
This table is illustrative and based on general principles of computational chemistry applied to similar molecules.
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can predict the absorption and emission spectra of molecules. mdpi.com These predictions are valuable for interpreting experimental spectroscopic data and understanding the electronic transitions within the molecule. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum. These calculations have been performed for indole (B1671886) and other azaindoles, showing good agreement with experimental data where available. mdpi.com
The acidity and basicity of a molecule are critical for its behavior in biological systems and for its chemical reactivity. researchgate.net The nitrogen atoms in the 4-azaindole (B1209526) and pyridyl rings of this compound can act as basic centers. The pKa values, which quantify acidity and basicity, can be predicted using computational methods. For instance, the pKa of the conjugate acid of 7-azaindole (B17877) is known to be 4.59. researchgate.net The introduction of the bromo and pyridyl substituents will modulate the basicity of the nitrogen atoms. These predictions are important for understanding how the molecule will be protonated at physiological pH, which in turn affects its solubility, membrane permeability, and interactions with biological targets.
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. mdpi.com These methods are central to modern drug discovery.
Azaindole derivatives are known to be effective inhibitors of various protein kinases. nih.gov Molecular docking studies can be used to place this compound into the ATP-binding site of a target kinase to predict its binding mode and affinity. These studies have been successfully applied to other azaindole-based inhibitors. nih.gov
For example, docking studies of 7-azaindole derivatives with kinases often reveal key hydrogen bonding interactions between the azaindole nitrogen and the hinge region of the kinase. nih.gov In the case of this compound, the pyridyl nitrogen could form additional hydrogen bonds or other favorable interactions within the binding pocket. The bromine atom could occupy a hydrophobic pocket or form halogen bonds, which are increasingly recognized as important in ligand-protein interactions.
Molecular dynamics (MD) simulations can further refine the docked pose and provide insights into the stability of the ligand-protein complex over time. nih.gov Such studies have been used to understand the binding of 7-azaindole derivatives to the SARS-CoV-2 spike protein, where the azaindole scaffold formed hydrogen bonds and pi-cation interactions. nih.gov Similar interactions would be expected for this compound with its biological targets.
Table 2: Potential Interactions in Molecular Docking of this compound
| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Residues on a Protein Target |
| Hydrogen Bonding | Azaindole N-H, Pyridine N | Hinge region amino acids (e.g., Asp, Glu) |
| Hydrophobic Interactions | Phenyl ring of pyridyl group, Azaindole ring | Hydrophobic pockets lined with aliphatic or aromatic residues (e.g., Leu, Val, Phe) |
| Halogen Bonding | Bromine atom | Carbonyl oxygen atoms or other electron-rich groups |
| Pi-Pi Stacking | Azaindole ring, Pyridine ring | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |
| Pi-Cation Interactions | Azaindole ring, Pyridine ring | Positively charged amino acid residues (e.g., Lys, Arg) |
This table presents hypothetical interactions based on the chemical structure and known binding modes of similar compounds.
Binding Affinity Predictions and Mechanistic Insights
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, have become indispensable tools for predicting the binding affinity of azaindole derivatives to various biological targets and for elucidating the intricate mechanisms of their interactions. While specific studies on this compound are not widely available, research on closely related 7-azaindole compounds offers significant predictive insights into its potential binding modes.
Studies on 7-azaindole derivatives as kinase inhibitors have revealed that the azaindole nitrogen atoms are crucial for establishing hydrogen bonds with the hinge region of the kinase active site. nih.gov For instance, the 7-azaindole moiety can act as a hinge-binding motif, with the pyridine ring oriented towards conserved lysine (B10760008) residues. nih.gov X-ray crystallography of a 7-azaindole derivative in complex with the anaplastic lymphoma kinase (ALK) domain revealed a unique binding mode where the substituent at the 3-position occupies a back pocket, which explains its potency and selectivity. researchgate.net
Molecular dynamics simulations of 7-azaindole derivatives targeting the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor have provided a detailed view of binding interactions. nih.gov These simulations showed that the 7-azaindole scaffold can form stable, strong non-covalent interactions with key residues at the protein-protein interface. nih.gov The binding of the ligand can induce conformational changes in the target proteins, thereby reducing their binding affinity and inhibiting viral entry. nih.gov The calculated binding free energy for one such derivative was found to be -58.65 ± 4.78 kcal/mol, indicating a strong and stable interaction. nih.gov
Key interactions that contribute to the binding affinity of 7-azaindole derivatives include:
Hydrogen Bonding: The nitrogen of the pyrrole (B145914) ring and the nitrogen of the pyridine ring are common hydrogen bond donors and acceptors, respectively. nih.gov
Pi-Pi Stacking: The aromatic system of the azaindole core can engage in pi-pi stacking interactions with aromatic residues like tyrosine and phenylalanine in the binding pocket. nih.gov
Pi-Cation Interactions: The electron-rich azaindole ring can interact favorably with positively charged residues such as lysine and arginine. nih.gov
These computational and structural studies collectively suggest that the this compound scaffold is well-suited for binding to protein targets, particularly kinase domains and other ATP-binding sites. The bromine atom at the 7-position can potentially form halogen bonds or occupy hydrophobic pockets, while the pyridyl group at the N1 position can be oriented to form additional interactions, thereby enhancing binding affinity and selectivity.
Table 1: Predicted Binding Interactions for the 7-Azaindole Scaffold
| Interaction Type | Involved Residues (Examples) | Role in Binding |
|---|---|---|
| Hydrogen Bonding | Glutamic Acid, Leucine, Aspartic Acid nih.govnih.gov | Anchors the ligand in the binding site |
| Pi-Pi Stacking | Tyrosine, Phenylalanine nih.gov | Stabilizes the ligand-protein complex |
| Pi-Cation | Lysine, Arginine nih.gov | Enhances binding affinity |
Mechanistic Studies of Chemical Reactions Involving the Azaindole Core
Understanding the mechanisms of chemical reactions is fundamental to the synthesis and functionalization of the azaindole core. Computational studies, particularly Density Functional Theory (DFT), have been instrumental in mapping the reaction pathways, identifying intermediates, and analyzing transition states.
Transition State Analysis of Key Transformations
The synthesis of the 7-azaindole ring often involves metal-catalyzed cyclization reactions. DFT calculations have been employed to elucidate the mechanism of the Rh(III)-catalyzed synthesis of 7-azaindoles from 2-aminopyridines and alkynes. nih.govsemanticscholar.org These studies have shown that the reaction proceeds through several key steps, including C-H activation, alkyne insertion, and reductive elimination. nih.gov
Role of Catalysis in Azaindole Synthesis and Functionalization
Catalysis plays a pivotal role in the synthesis and subsequent modification of the azaindole scaffold, enabling the construction of complex and diverse molecular architectures. rsc.org Metal-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of azaindoles. rsc.orgnih.gov
Palladium-catalyzed reactions , such as the Sonogashira and Suzuki couplings, are widely used to introduce aryl, heteroaryl, and alkynyl groups onto the azaindole core. nih.govnih.gov For instance, the synthesis of 1,2-disubstituted 4-azaindoles can be achieved through a one-pot N-arylation and Sonogashira coupling followed by in situ cyclization. nih.gov The synthesis of 4-bromo-7-azaindole, a key intermediate, can be accomplished through the halogenation of 7-azaindole-N-oxide. chemicalbook.comgoogle.com This bromo-derivative then serves as a versatile handle for further functionalization via cross-coupling reactions. acs.org
Copper-catalyzed reactions , often in conjunction with palladium, are also important, particularly in cyclization steps and Chan-Lam N-arylation reactions. nih.govresearchgate.net Mechanistic studies on the Chan-Lam coupling have benefited from the unique coordination behavior of the 7-azaindole scaffold, which has been used to probe the nature of the reactive copper intermediates. researchgate.net
Rhodium and Iridium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of the azaindole ring, avoiding the need for pre-functionalized starting materials. nih.govresearchgate.net Rhodium(III) catalysts have been shown to effectively catalyze the synthesis of 7-azaindoles through a double C-H activation process. researchgate.net As discussed previously, computational studies have provided a deep understanding of the role of the catalyst and additives in these transformations. nih.govsemanticscholar.org
Table 2: Catalytic Systems for Azaindole Synthesis and Functionalization
| Catalyst System | Reaction Type | Application | Reference |
|---|---|---|---|
| PdCl2(PPh3)2 / CuI | Sonogashira Coupling | C-C bond formation for cyclization | nih.gov |
| Pd(PPh3)4 | Suzuki Coupling | C-C bond formation for functionalization | nih.gov |
| Cp*Rh(III) / Ag+ | C-H Activation/Annulation | Synthesis of the 7-azaindole core | nih.govsemanticscholar.org |
| CuI / DMAP | N-alkynylation | Functionalization of the pyrrole nitrogen | researchgate.net |
Biological Activity and Structure Activity Relationship Sar Studies
Evaluation of Biological Activity in Non-Clinical Models
The unique structural framework of 7-Bromo-1-(2-pyridyl)-4-azaindole and its derivatives has prompted extensive investigation into their biological activities across various non-clinical models. These studies have unveiled a broad spectrum of potential therapeutic applications, ranging from anticancer to antimicrobial effects.
In Vitro Antiproliferative Activity against Cancer Cell Lines
Derivatives of the 7-azaindole (B17877) scaffold have demonstrated significant potential as anticancer agents, with numerous studies highlighting their antiproliferative effects against a variety of cancer cell lines. nih.govcitedrive.com The versatility of the 7-azaindole nucleus allows for modifications at several positions, leading to the development of potent and selective anticancer compounds. nih.govcitedrive.com
Research has shown that 7-azaindole derivatives can induce antiproliferative activity through various mechanisms. nih.gov For instance, some derivatives have been found to inhibit the proliferation of liver cancer cells (HEPG2 and SNU-398) by targeting the expression of kinesin family member C1 (KIFC1). tjpr.org Treatment with these compounds led to a significant reduction in the protein and mRNA levels of KIFC1, thereby hindering cancer cell growth. tjpr.org
Furthermore, certain 7-azaindole derivatives have exhibited broad-spectrum antiproliferative activity against multiple cancer cell lines, including those of the breast (MCF-7, MDA-MB-231), lung (A549), and liver (HEPG2). researchgate.net The introduction of different substituents on the 7-azaindole ring has been a key strategy in optimizing their anticancer potential. nih.govcitedrive.com For example, disubstituted 4-azaindoles have been identified as promising antiproliferative agents that selectively inhibit Aurora A kinase. nih.gov
The structural similarity of the azaindole core to the purine (B94841) ring of ATP makes it an attractive scaffold for designing molecules that can interact with the ATP-binding sites of various kinases, a common target in cancer therapy. researchgate.net This has led to the development of multi-targeted kinase inhibitors based on the 7-azaindole core, which show promise in combating a wide range of cancers. nih.govresearchgate.net
Table 1: In Vitro Antiproliferative Activity of Selected Azaindole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Potential Mechanism of Action |
| Azaindole | HEPG2, SNU-398 (Liver Cancer) | Inhibition of cell proliferation and tumor growth. tjpr.org | Down-regulation of KIFC1 expression. tjpr.org |
| 2-,5-disubstituted-4-azaindoles | Human cancer cell lines | Promising anti-proliferative agents. nih.gov | Selective inhibition of Aurora A kinase. nih.gov |
| 7-azaindole derivatives | MCF-7 (Breast), A549 (Lung), HEPG2 (Liver) | Cytotoxic activity. researchgate.net | Inhibition of EGFR kinase. researchgate.net |
| 7-azaindole-1-carboxamide (ST7710AA1) | Cancer cell lines | Anti-proliferative activity. nih.gov | Inhibition of PARP-1. nih.gov |
| 3,5-disubstituted-7-azaindoles | Triple-negative breast cancer mouse model | Anti-tumor activity. nih.gov | Inhibition of CDK2 and CDK9. nih.gov |
Antimicrobial Activity against Bacterial and Fungal Strains
The 7-azaindole scaffold has been a subject of interest in the development of new antimicrobial agents due to the significant activity exhibited by its derivatives against a range of microorganisms. pjsir.org Studies have shown that these compounds possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.net
Derivatives of 7-azaindole have demonstrated notable efficacy against clinically relevant pathogens. For instance, certain indole (B1671886) derivatives linked with a 1,2,4-triazole (B32235) moiety have shown promising antibacterial and antifungal properties, with minimum inhibitory concentration (MIC) values ranging from 3.125 to 50 µg/mL against tested microorganisms. nih.gov These compounds have been particularly effective against Staphylococcus aureus, including Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei. nih.gov
The antimicrobial potential of azaindole derivatives has been recognized for decades, with early research highlighting the effectiveness of aza-isatogens against Gram-positive organisms and 2-pyridyl-6-aza-indoles showing broad-spectrum antibacterial activity. pjsir.org More recent efforts have focused on synthesizing novel derivatives with enhanced potency. For example, derivatives of 7-dihydro-4-oxo-7-azaindole-5-carboxylic acid have been synthesized, with some compounds emerging as potent antibacterial agents. pjsir.org
Furthermore, the introduction of bromo substituents at the 5 and 7 positions of the indoline (B122111) ring in spiro[azetidine-2,3′-indole]-2,4(1′H)-dione derivatives has resulted in compounds with very good antibacterial activity, with MIC values between 6.25 and 12.5 µg/mL. researchgate.net Fungal compounds like striatins, which are diterpenes, have also demonstrated activity against a wide array of bacteria and some fungi. nih.gov
Table 2: Antimicrobial Activity of Selected Azaindole Derivatives
| Compound/Derivative | Target Microorganism(s) | Activity/MIC Value |
| Indole-triazole derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | MIC: 3.125-50 µg/mL. nih.gov |
| 5,7-dibromo-spiro[azetidine-2,3′-indole]-2,4(1′H)-dione derivatives | Gram-positive and Gram-negative bacteria | MIC: 6.25-12.5 µg/mL. researchgate.net |
| Aza-isatogens | Gram-positive organisms | Effective. pjsir.org |
| 2-pyridyl-6-aza-indoles | Broad spectrum of bacteria | Generally more effective than indole analogues. pjsir.org |
| Striatins A, B, and C | Various bacteria and fungi | Active at 2 µg/mL. nih.gov |
Enzyme Inhibition Studies
The 7-azaindole scaffold has emerged as a "privileged structure" in the design of enzyme inhibitors, particularly for protein kinases. nih.govnih.gov Its ability to mimic the purine core of ATP allows it to effectively bind to the hinge region of kinases, making it a valuable template for developing potent and selective inhibitors. researchgate.net
A wide range of kinases have been targeted by 7-azaindole derivatives. These include, but are not limited to, ABL, SRC, Janus kinases (JAKs), Anaplastic Lymphoma Kinase (ALK), and Cell division cycle 7 (Cdc7). nih.govnih.gov For instance, derivatives of 7-azaindole have been developed as potent dual ABL/SRC inhibitors. nih.gov Furthermore, compounds based on this scaffold have shown significant inhibitory activity against JAK2 and JAK3, with some derivatives exhibiting IC50 values in the nanomolar range. nih.gov
In the context of cancer, 7-azaindole derivatives have been designed to inhibit kinases crucial for tumor progression and angiogenesis. nih.govresearchgate.net For example, selective and covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma, have been developed using a 7-azaindole scaffold. acs.org These inhibitors have demonstrated potent FGFR4 inhibition and effectively suppressed the proliferation of cancer cells. acs.org
Beyond cancer-related kinases, 7-azaindole derivatives have also shown inhibitory activity against other important enzymes. Some derivatives have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of proteins involved in DNA repair and programmed cell death. nih.gov Additionally, research has explored the potential of 7-azaindole derivatives as inhibitors of enzymes like DEAD-box helicase 3 (DDX3) and as modulators of the GABAA receptor. The search results also indicate that 7-azaindole derivatives have been evaluated as inhibitors of CDK9/Cyclin T and Haspin kinases, with some compounds showing dual inhibitory potential. researchgate.net
Table 3: Enzyme Inhibition by Selected 7-Azaindole Derivatives
| Derivative Class | Target Enzyme(s) | Significance |
| General 7-azaindole derivatives | Protein Kinases | Privileged scaffold for kinase inhibitor design. nih.govnih.gov |
| Specific 7-azaindole derivatives | ABL/SRC | Potent dual inhibitors. nih.gov |
| Substituted 7-azaindoles | JAK2, JAK3 | Strong inhibition (nanomolar IC50 values). nih.gov |
| Covalent 7-azaindole derivatives | FGFR4 | Selective inhibitors for hepatocellular carcinoma treatment. acs.org |
| 7-azaindole-1-carboxamide | PARP-1 | Inhibition of DNA repair enzyme. nih.gov |
| Select 7-azaindole derivatives | CDK9/Cyclin T, Haspin | Dual inhibition, potential as antimitotic agents. researchgate.net |
Other Preclinical Biological Evaluations
Beyond their well-documented anticancer and antimicrobial activities, derivatives of the 7-azaindole scaffold have been investigated for a range of other preclinical biological effects. These explorations have revealed potential applications in treating inflammatory conditions, viral infections, and parasitic diseases.
Several 7-azaindole derivatives have demonstrated anti-inflammatory properties. nih.gov For example, certain compounds have been shown to inhibit CC-chemokine receptor-2 (CCR2), a protein implicated in inflammatory conditions such as asthma, rheumatoid arthritis, and multiple sclerosis. nih.gov Another derivative, URMC-099, has displayed neuroprotective and anti-neuroinflammatory effects in models of HIV-1 associated neurocognitive disorders through the inhibition of mixed lineage kinase 3 (MLK3) and leucine-rich repeat kinase 2 (LRRK2). nih.gov Furthermore, a specific 7-azaindole derivative was found to exhibit anti-inflammatory activity by inhibiting the Orai calcium channel, leading to a reduction in airway cell infiltration in an animal model of allergic inflammation. nih.gov
In the realm of antiviral research, 7-azaindole derivatives have shown promise. Some have been identified as having anti-HIV properties by acting as non-nucleoside reverse transcriptase (NNRT) inhibitors. nih.gov The versatility of the 7-azaindole scaffold makes it a promising starting point for the development of novel antiviral agents. researchgate.net
The anti-parasitic potential of this class of compounds has also been explored. Notably, 7-azaindole-coumaranone hybrids have been evaluated as inhibitors of Leishmania major casein kinase 1 (LmCK1), an innovative target for developing new drugs against leishmaniasis. nih.gov These findings highlight the broad therapeutic potential of 7-azaindole derivatives, extending beyond their primary applications in oncology and infectious diseases.
Structure-Activity Relationship (SAR) Analysis of this compound and its Derivatives
The biological activity of 7-azaindole derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents and their positions on the azaindole ring influence the compound's potency and selectivity.
Influence of the 2-Pyridyl Group at Position 1 on Biological Interactions and Selectivity
The substitution of a 2-pyridyl group at the N1 position of the azaindole scaffold is a critical determinant of the compound's biological activity and selectivity. This is due to the unique electronic and steric properties of the pyridine (B92270) ring. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with specific amino acid residues in target proteins. This directed interaction can enhance the potency and selectivity of the compound for its intended biological target over other related proteins.
Role of the 4-Azaindole (B1209526) Scaffold in Biological Recognition
The 4-azaindole scaffold, a bioisostere of indole, serves as a privileged structure in medicinal chemistry. researchgate.netnih.gov Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor (N-H) and acceptor (pyridine nitrogen), make it a versatile framework for designing biologically active molecules. researchgate.netnih.gov The nitrogen atom at the 4-position of the azaindole core is particularly important for biological activity, as it can significantly influence the molecule's pKa, solubility, and lipophilicity compared to a standard indole. researchgate.net
This scaffold has been incorporated into a wide range of compounds targeting various biological entities, including protein kinases, demonstrating its broad applicability in drug discovery. nih.govnih.gov The 4-azaindole core can mimic the hinge-binding motif of ATP, enabling it to effectively compete with the endogenous ligand and inhibit the activity of kinases. nih.gov The specific substitution pattern on the 4-azaindole ring system further dictates the compound's selectivity and potency against different biological targets. nih.gov
Design Principles for Modulating Potency and Selectivity
The modulation of potency and selectivity of 4-azaindole-based compounds like this compound relies on several key design principles:
Bioisosteric Replacements: The substitution of the indole core with an azaindole scaffold is a prime example of bioisosteric replacement. researchgate.net This strategy allows for the fine-tuning of a compound's properties to improve its biological profile. Further modifications, such as introducing different substituents at various positions of the 4-azaindole ring, can be explored to optimize interactions with the target protein. For instance, the bromine atom at the 7-position can be replaced with other halogens or small alkyl groups to probe the effect on binding affinity.
Conformational Analysis: Understanding the three-dimensional conformation of the molecule is critical for designing potent and selective inhibitors. The relative orientation of the 2-pyridyl group and the 4-azaindole scaffold, as well as the conformation of any side chains, will determine how well the compound fits into the active site of its target. Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to predict and analyze these conformations, guiding the design of new analogs with improved properties. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematic modification of the lead compound and evaluation of the resulting biological activity is a cornerstone of medicinal chemistry. For 4-azaindole derivatives, SAR studies have indicated that substitutions at positions 1, 3, and 5 are often crucial for activity. nih.gov The introduction of various functional groups, such as alkyl, aryl, and carboxamide moieties, can significantly impact potency and selectivity. nih.gov
| Modification Strategy | Rationale | Potential Outcome |
| Bioisosteric replacement of the 7-bromo substituent | To explore the impact of halogen bonding and steric effects on target interaction. | Enhanced potency or altered selectivity profile. |
| Introduction of substituents on the 2-pyridyl ring | To probe for additional binding pockets and optimize interactions within the active site. | Increased binding affinity and selectivity. |
| Conformational restriction of the pyridyl-azaindole linkage | To lock the molecule in a bioactive conformation and reduce entropic penalties upon binding. | Improved potency and metabolic stability. |
Mechanism of Action Studies (in vitro/cellular, non-human/non-clinical)
The mechanism of action of this compound and its analogs is often investigated through a variety of in vitro and cellular assays. These studies aim to identify the specific molecular target of the compound and elucidate the downstream cellular consequences of its activity.
For many 4-azaindole derivatives, the primary mechanism of action involves the inhibition of protein kinases. nih.govnih.gov These compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrates. nih.gov In vitro kinase assays are commonly used to determine the inhibitory potency (e.g., IC50 value) of the compound against a panel of kinases to assess its selectivity.
Cellular assays are then employed to confirm the on-target activity in a more biologically relevant context. These can include Western blotting to measure the phosphorylation status of downstream signaling proteins, cell viability assays to assess the anti-proliferative effects, and cell cycle analysis to determine if the compound induces cell cycle arrest. For example, some 7-azaindole derivatives have been shown to induce a G2/M block in the cell cycle of leukemia cells. researchgate.net
Future Research Directions and Potential Applications
Exploration of Diverse Substitution Patterns on the 7-Bromo-1-(2-pyridyl)-4-azaindole Core
The this compound core offers multiple sites for chemical modification, providing a rich platform for the exploration of structure-activity relationships (SAR). Future research will likely focus on systematic substitutions at various positions of the azaindole and pyridyl rings to modulate the compound's electronic, steric, and pharmacokinetic properties.
The bromine atom at the 7-position is a key functional handle for introducing a wide array of substituents via cross-coupling reactions. This allows for the synthesis of a diverse library of analogs with potential applications in drug discovery and materials science. chemicalbook.comguidechem.com For instance, the introduction of different aryl or heteroaryl groups can significantly impact the biological activity of the resulting compounds.
Furthermore, modifications on the pyridyl ring and other positions of the azaindole nucleus can fine-tune the molecule's properties. The strategic placement of various functional groups can enhance target binding, improve solubility, and optimize metabolic stability. pharmablock.com The exploration of diverse substitution patterns is a crucial step in unlocking the full potential of the this compound scaffold.
Development of Novel Synthetic Routes for Improved Yields and Atom Economy
While methods for the synthesis of azaindoles exist, the development of more efficient and sustainable synthetic routes remains a key area of research. rsc.org Future efforts will likely be directed towards improving reaction yields, reducing the number of synthetic steps, and enhancing atom economy.
Traditional methods for azaindole synthesis, such as the Fischer indole (B1671886) synthesis and the Bartoli reaction, often suffer from limitations like low yields and the need for harsh reaction conditions. researchgate.net Modern synthetic strategies, including transition-metal-catalyzed cross-coupling reactions, offer promising alternatives. nih.gov These methods, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, provide versatile and efficient ways to construct the azaindole core and introduce diverse functionalities. nih.govorganic-chemistry.org
The development of one-pot or tandem reactions that combine multiple synthetic steps into a single operation is another promising avenue. Such approaches can significantly streamline the synthesis of this compound and its derivatives, making them more accessible for further investigation. organic-chemistry.org
Advanced Computational Modeling for Rational Design and Lead Optimization
Computational modeling plays an increasingly important role in modern drug discovery and materials science. For this compound, advanced computational techniques can be employed for the rational design of new derivatives with desired properties and for the optimization of lead compounds.
Molecular docking studies can predict the binding modes of 4-azaindole (B1209526) derivatives with various biological targets, such as protein kinases. nih.govnih.gov This information is invaluable for understanding the structural basis of their activity and for designing new inhibitors with improved potency and selectivity. nih.gov X-ray crystallography can further confirm these binding modes. nih.gov
Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of 4-azaindole derivatives with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts towards the most promising candidates.
Investigation of New Biological Targets and Pathways for 4-Azaindole Derivatives
The 4-azaindole scaffold has been identified as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for the development of ligands for multiple biological targets. researchgate.net While 4-azaindole derivatives have shown promise as inhibitors of various protein kinases, future research should explore their potential to interact with other classes of biological targets. nih.govnih.gov
For example, recent studies have shown that 4-azaindole derivatives can act as selective inhibitors of the Nav1.2 sodium channel, suggesting their potential as antiepileptic agents. nih.gov Other research has identified 4-azaindole derivatives as inhibitors of TGFβRI, indicating their potential as immuno-oncology agents. researchgate.neth1.co
The exploration of new biological targets and signaling pathways will broaden the therapeutic potential of 4-azaindole derivatives. High-throughput screening of compound libraries against a wide range of biological assays can help to identify novel activities and open up new avenues for drug discovery.
Application as Building Blocks in Material Science or Organic Electronics Research
Beyond their applications in medicinal chemistry, azaindole derivatives, including this compound, have potential as building blocks in material science and organic electronics. chemicalbook.com The unique electronic properties of the azaindole ring system make these compounds interesting candidates for the development of novel organic materials.
The ability to tune the electronic properties of the azaindole core through chemical modification allows for the design of materials with specific optical and electronic characteristics. researchgate.net For example, 4-azaindole has been used as a building block in the synthesis of organic semiconductors. chemicalbook.com These materials have potential applications in a variety of electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs).
The investigation of this compound and its derivatives in the context of material science is still in its early stages, but it represents a promising area for future research with the potential for significant technological impact. chemicalbook.com
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 7-Bromo-1-(2-pyridyl)-4-azaindole, and how are regioselectivity issues addressed?
- Methodology : Regioselective halogenation of the 4-azaindole core is critical. Evidence suggests using N-oxide intermediates to direct bromination at the 7-position (e.g., via palladium-catalyzed cyanation/reduction sequences) . Purification via HPLC (>95% purity) and characterization via GC, NMR, and IR spectroscopy are standard . Challenges include avoiding over-halogenation and isolating intermediates with high enantiomeric purity.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95% by HLC/GC) . Nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and F NMR) confirms structural integrity, while X-ray crystallography resolves ambiguous stereochemistry. Infrared (IR) spectroscopy validates functional groups like pyridyl rings .
Q. How is this compound screened for initial biological activity?
- Methodology : Target-based assays (e.g., mAChR M1 modulation) are used for neurological applications. In vitro binding assays with radiolabeled ligands or fluorescence polarization measure affinity. Dose-response curves (IC/EC) and selectivity profiling against off-target receptors (e.g., mAChR subtypes) are critical .
Advanced Research Questions
Q. Why do computational predictions of 4-azaindole binding free energies sometimes conflict with experimental data?
- Methodology : Molecular dynamics (MD) simulations using dual-topology methods (e.g., AMBER or GROMACS) often fail to account for ligand pose sampling limitations. For example, 4-azaindole may adopt multiple orientations (Pose 1 vs. Pose 2) in the binding pocket, leading to overestimated ΔG values if simulations do not equilibrate sufficiently (≥5 ns per λ) . Convergence issues arise when protein residues (e.g., Tyr 225) adopt non-native conformations during decoupling .
Q. How can structure-activity relationship (SAR) studies optimize 4-azaindole derivatives for HIV-1 inhibition?
- Methodology : Modifications at the 7-position (e.g., introducing 5-membered heteroaryl groups) enhance potency. For example, replacing bromine with electron-withdrawing groups improves viral attachment inhibition. Free-energy perturbation (FEP) calculations guide rational design by predicting ΔΔG values for substituent changes .
Q. What strategies reconcile contradictory data in receptor-binding studies of 4-azaindole derivatives?
- Methodology : Triangulate results from orthogonal methods:
- Experimental : Isothermal titration calorimetry (ITC) validates enthalpy-driven binding.
- Computational : Alchemical free-energy calculations with enhanced sampling (e.g., metadynamics) improve pose sampling .
- Structural : Co-crystallography resolves ambiguous ligand-protein interactions (e.g., hydrogen bonding with Asp residues) .
Q. How do substituents at the 7-position affect pharmacokinetics (e.g., solubility, logP)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
